molecular formula C22H12N2O9 B13745276 5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid

5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid

Cat. No.: B13745276
M. Wt: 448.3 g/mol
InChI Key: CBBRMMYPOHWODJ-UHFFFAOYSA-N
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Description

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c][1,2,5]oxadiazole core linked to two isophthalic acid moieties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid typically involves the reaction of benzo[c][1,2,5]oxadiazole derivatives with isophthalic acid under controlled conditions. One common method includes the use of a condensation reaction where the benzo[c][1,2,5]oxadiazole derivative is reacted with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In medicinal applications, it may exert anticancer effects by interfering with cellular pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid is unique due to its oxadiazole core, which imparts distinct electronic and structural properties compared to its thiadiazole counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C22H12N2O9

Molecular Weight

448.3 g/mol

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,1,3-benzoxadiazol-7-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C22H12N2O9/c25-19(26)11-3-9(4-12(7-11)20(27)28)15-1-2-16(18-17(15)23-33-24-18)10-5-13(21(29)30)8-14(6-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

CBBRMMYPOHWODJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O

Origin of Product

United States

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